5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Propriétés
IUPAC Name |
5-bromo-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O3/c20-16-6-5-15(29-16)18(27)22-7-8-26-17-14(9-24-26)19(28)25(11-23-17)10-12-1-3-13(21)4-2-12/h1-6,9,11H,7-8,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAVBTUYPQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit potent antibacterial activity against pathogenic gram-negative bacteria such asKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity.
Analyse Biochimique
Biochemical Properties
Similar compounds with an indole-2-carboxamide scaffold are known for their significant biological activities. They have been found to exhibit antibacterial activity against pathogenic Gram-negative bacteria.
Activité Biologique
5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological effects based on available research.
Compound Overview
- Chemical Structure : The compound features a bromine atom, a chlorobenzyl group, and a pyrazolo[3,4-d]pyrimidine core.
- Molecular Formula : C19H15BrClN5O3
- Molecular Weight : 476.7 g/mol
Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
- Anti-inflammatory Properties : These compounds have been shown to inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : Several studies have reported that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial and antifungal activities.
The biological activity of 5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is likely mediated through interactions with specific molecular targets such as:
- Enzymes involved in signaling pathways
- Receptors that modulate cellular responses
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer properties of various pyrazolo[3,4-d]pyrimidines found that 5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibited IC50 values comparable to established chemotherapeutics. The compound was tested against multiple cancer lines including breast (MCF-7), lung (A549), and colon (HT29) cancers.
Table 2: Anticancer Activity Results
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the furan and carboxamide functionalities via acylation or substitution reactions.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
The electron-withdrawing Cl atom may also stabilize the molecule via resonance effects . Substitution with 2-fluorobenzyl () introduces steric hindrance and polar interactions, possibly altering binding kinetics.
Carboxamide Moieties: The 5-bromo-furan-2-carboxamide group in the target compound provides a halogen bond donor, which is absent in the 4-chlorobenzamide analog (). Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .
The trifluoromethyl group in this compound increases metabolic stability due to its strong electron-withdrawing nature .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly for regioselective pyrazole ring formation?
- Methodological Answer : Synthesis optimization should focus on cyclocondensation reactions between hydrazine derivatives and β-diketones/β-ketoesters. Reaction temperature (e.g., 120°C in POCl₃ as in ) and stoichiometric ratios of intermediates like 5-chloro-2-methoxyphenyl precursors are critical. Monitoring via TLC or HPLC ensures purity, while IR and NMR confirm regioselectivity of the pyrazole ring (C–H stretching at 3100–3200 cm⁻¹ and pyrimidine proton signals at δ 8.5–9.0 ppm) .
Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K (as in ) is ideal. Key parameters include:
- Data-to-parameter ratio > 12:1 to ensure accuracy.
- R-factor < 0.05 (e.g., R = 0.024 in ) for reliable refinement.
- Use of SHELX or similar software for structure solution .
Compare bond lengths (e.g., C–N ≈ 1.35 Å in pyrimidine rings) and torsion angles to DFT-optimized models to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies are recommended to predict binding affinities of this compound to kinase targets like CDK2 or Aurora A?
- Methodological Answer : Combine docking (AutoDock Vina or Glide) with molecular dynamics (MD) simulations:
Q. How can conflicting fluorescence intensity data from spectrofluorometric studies be reconciled?
- Methodological Answer : Contradictions may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent tautomerism.
- Control Experiment : Measure fluorescence at λex/λem = 280/450 nm in varying pH (3–10) and solvents.
- Quantum Yield Calculation : Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H₂SO₄) to normalize data .
Q. What experimental and computational approaches validate the compound’s potential as a PARP-1 inhibitor?
- Methodological Answer :
- Biochemical Assay : Measure IC₅₀ via NAD⁺ depletion assays (e.g., ELISA-based detection).
- Cellular Assay : Test synergy with temozolomide in BRCA-mutant cell lines (e.g., MDA-MB-436).
- ADMET Prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (TPSA > 90 Ų) for blood-brain barrier penetration .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity profiles?
- Methodological Answer :
- Re-evaluate Descriptors : Check for overfitting in QSAR models (e.g., use leave-one-out cross-validation).
- In Vitro Hepatotoxicity : Perform HepG2 cell viability assays at 10–100 µM doses.
- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may explain false-negative predictions .
Structural and Mechanistic Probes
Q. What isotopic labeling strategies are suitable for tracking the 4-oxo-4,5-dihydropyrimidine moiety’s metabolic fate?
- Methodological Answer :
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